3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
CAS No.: 1249580-46-8
Cat. No.: VC2694951
Molecular Formula: C10H13N3S
Molecular Weight: 207.3 g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine - 1249580-46-8](/images/structure/VC2694951.png)
Specification
CAS No. | 1249580-46-8 |
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Molecular Formula | C10H13N3S |
Molecular Weight | 207.3 g/mol |
IUPAC Name | 5-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C10H13N3S/c1-7-5-10(11)13(12-7)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3 |
Standard InChI Key | HJHVTWWAJUSXFW-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1)N)C(C)C2=CSC=C2 |
Canonical SMILES | CC1=NN(C(=C1)N)C(C)C2=CSC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine features a five-membered pyrazole ring with three key substituents: a methyl group at position 3, an amine group at position 5, and a 1-(3-thienyl)ethyl group at position 1. The thiophene ring is connected to the pyrazole through an ethyl linker, with attachment at the 3-position of the thiophene. This structural arrangement distinguishes it from similar compounds such as 3-methyl-1-(2-thienylmethyl)-1H-pyrazol-5-amine, which contains a 2-thienyl group with a methylene linker .
Physical Properties
The physical properties of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can be inferred from similar pyrazole-thiophene hybrid compounds. Based on structural analysis, this compound likely exhibits the following characteristics:
Property | Value/Description |
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Molecular Formula | C₁₀H₁₃N₃S |
Molecular Weight | Approximately 207.3 g/mol |
Physical State | Likely a crystalline solid at room temperature |
Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO |
Melting Point | Expected range: 130-170°C (estimated from similar compounds) |
Synthesis Approaches
General Synthetic Routes
The synthesis of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine likely follows routes similar to those used for related pyrazole-thiophene derivatives. One potential approach involves the reaction of hydrazines with carbonyl compounds, followed by alkylation processes. The synthesis typically proceeds through multiple steps:
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Formation of the pyrazole core structure
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Introduction of the methyl group at position 3
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Attachment of the 1-(3-thienyl)ethyl group at position 1
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Introduction or deprotection of the amine group at position 5
Biological Activities
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant antimicrobial activities against various organisms. Compounds containing both pyrazole and thiophene moieties have shown activity against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . The presence of specific functional groups on the pyrazole ring, particularly at positions 1 and 5, appears to enhance antimicrobial efficacy.
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is well-known for its anti-inflammatory properties, as documented in numerous studies . The presence of an amine group at position 5 of the pyrazole ring may contribute to these effects, potentially making 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine a candidate for anti-inflammatory applications.
Structure-Activity Relationships
The biological activity of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine likely depends on specific structural elements:
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The methyl group at position 3 may influence binding to biological targets
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The amine group at position 5 often serves as a hydrogen bond donor in interactions with biological receptors
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The 1-(3-thienyl)ethyl group at position 1 could affect the compound's lipophilicity and receptor-binding properties
Research on similar compounds has suggested that the presence of a thiophene moiety enhances antimicrobial activities of heterocyclic compounds , while the 5-amino substitution on the pyrazole ring may contribute to both antimicrobial and anti-inflammatory properties.
Comparative Analysis
Comparison with Related Compounds
To better understand the potential properties of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, a comparison with structurally similar compounds is valuable:
Structural Features Affecting Activity
Research on pyrazole derivatives suggests that certain structural elements significantly impact biological activity:
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The position of the thiophene attachment (2-thienyl vs. 3-thienyl) may influence receptor interactions
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The length and nature of the linker between pyrazole and thiophene affects the compound's conformational flexibility
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Substitutions at the 5-position of the pyrazole ring are often critical for antimicrobial activity
Chemical Reactivity
Reactive Sites
The structure of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine contains several reactive sites that may participate in chemical transformations:
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The amine group at position 5 can participate in nucleophilic reactions, including:
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Acylation reactions to form amides
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Alkylation to form secondary or tertiary amines
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Condensation reactions with carbonyl compounds
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The pyrazole ring nitrogen atoms may participate in:
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Coordination with metal ions
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N-oxidation reactions
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Quaternization reactions
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The thiophene ring can undergo:
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Electrophilic aromatic substitution reactions
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Oxidation of the sulfur atom
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Metal-catalyzed coupling reactions
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Stability Considerations
The stability of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine would likely be influenced by several factors:
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Exposure to strong oxidizing agents may lead to oxidation of the thiophene sulfur
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Extreme pH conditions might affect the protonation state of the amine group
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Prolonged exposure to light or heat may cause degradation, particularly if the compound contains impurities
Analytical Characterization
Spectroscopic Properties
The spectroscopic profile of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine would likely include the following characteristics:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on similar compounds, the expected ¹H NMR signals would include:
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A singlet for the methyl group at position 3
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A doublet for the methyl group of the ethyl linker
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A quartet for the methine proton of the ethyl linker
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A singlet for the C4 proton of the pyrazole ring
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Multiple signals for the thiophene protons
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A broad singlet for the amine protons
Infrared (IR) Spectroscopy
Characteristic IR bands would likely include:
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N-H stretching vibrations of the primary amine (3300-3500 cm⁻¹)
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C-H stretching vibrations of the methyl groups (2900-3000 cm⁻¹)
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C=N and C=C stretching vibrations of the pyrazole and thiophene rings (1600-1650 cm⁻¹)
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C-S stretching vibrations of the thiophene ring (600-700 cm⁻¹)
Chromatographic Analysis
For purification and analysis, high-performance liquid chromatography (HPLC) would likely be effective using:
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Reverse-phase columns (C18)
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Mobile phases consisting of acetonitrile/water or methanol/water gradient systems
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UV detection at wavelengths characteristic of pyrazole and thiophene chromophores (typically 240-280 nm)
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